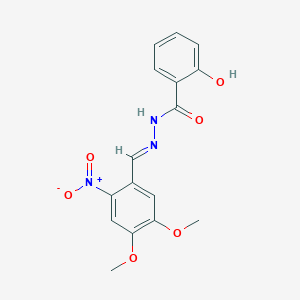

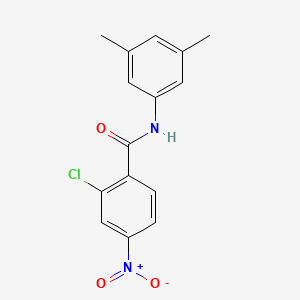

5-amino-1-(4-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-amino-1,2,3-triazole derivatives, including compounds similar to 5-amino-1-(4-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide, involves various chemical strategies. A notable method includes the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, offering complete regiocontrol for the preparation of triazole-containing compounds (Ferrini et al., 2015). Additionally, the 1,3-dipolar cycloaddition of carbodiimides and nitrilimines has been developed for synthesizing 5-amino-1,2,4-triazoles, showing compatibility with both symmetric and asymmetric carbodiimides (Yen et al., 2016).

Molecular Structure Analysis

X-ray diffraction techniques have been utilized to determine the molecular structures of triazole compounds closely related to the target molecule, revealing strong intermolecular hydrogen bonds and frameworks structured by these bonds (Şahin et al., 2014).

Chemical Reactions and Properties

Triazole compounds undergo various chemical reactions, including the Dimroth rearrangement, which affects their structural integrity and potential for creating diverse biological active compounds. The synthesis of HSP90 inhibitors from triazole derivatives demonstrates the chemical reactivity and potential pharmaceutical relevance of these molecules (Ferrini et al., 2015).

Wissenschaftliche Forschungsanwendungen

Triazole-Based Scaffolds and Peptidomimetics

5-Amino-1,2,3-triazole-4-carboxylic acid, a core component of the compound , has been utilized for preparing collections of peptidomimetics and biologically active compounds. A study by Ferrini et al. (2015) elaborates on using this molecule in the synthesis of triazole-containing dipeptides and inhibitors for HSP90, indicating its potential in creating structurally diverse and biologically significant molecules (Ferrini et al., 2015).

Antimicrobial Activities

Triazole derivatives, like the one being investigated, have been synthesized and evaluated for their antimicrobial activities. A study by Bektaş et al. (2010) highlights the creation of novel 1,2,4-triazole derivatives which displayed good to moderate activities against various microorganisms, suggesting a potential application in antimicrobial drug development (Bektaş et al., 2010).

Synthesis and Mechanistic Studies

The synthesis of 5-amino-1,2,4-triazoles, closely related to the chemical , has been explored through 1,3-dipolar cycloaddition reactions. Yen et al. (2016) describe an effective method for creating these compounds, offering insights into their mechanistic aspects, which could be vital for developing new synthetic pathways for related triazole derivatives (Yen, Kung, & Wong, 2016).

Structural Analysis

The structural characterization of triazole derivatives, similar to the one in focus, offers insights into their molecular geometry and potential interactions. Velavan et al. (1997) conducted a study to determine the structures of 1,2,4-triazole derivatives, which could be fundamental in understanding the properties and potential applications of these compounds (Velavan et al., 1997).

Synthesis of Bioactive Triazoles

Explorations into synthesizing bioactive triazoles include the work of Yu-gu (2015), who detailed the creation of Schiff base sulfur ether derivatives containing 1,2,4-triazole units. These compounds were tested for antifungal activity, indicating their potential use in treating fungal infections (Yu-gu, 2015).

Synthesis from Carboxamides

The conversion of 4-amino-1,2,3-triazole-5-carboxamides into various heterocyclic compounds has been studied, as demonstrated by Albert and Trotter (1979). Their work provides a foundation for understanding the diverse synthetic possibilities of triazole derivatives (Albert & Trotter, 1979).

Eigenschaften

IUPAC Name |

5-amino-1-(4-chlorophenyl)-N-cyclopentyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O/c15-9-5-7-11(8-6-9)20-13(16)12(18-19-20)14(21)17-10-3-1-2-4-10/h5-8,10H,1-4,16H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKOBWYGNFGKHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3S*,4R*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5522274.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5522289.png)

![1-[(4-chlorophenyl)sulfonyl]indoline](/img/structure/B5522292.png)

![benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5522302.png)

![N-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522310.png)

![6-methyl-5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5522318.png)

![ethyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5522330.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522356.png)